Lipophilicity (LogP) Differentiates N-Benzyl 6,7,8,9-Tetrahydro Carvedilol from Parent Carvedilol and Related Impurities
The lipophilicity of N-Benzyl 6,7,8,9-Tetrahydro Carvedilol, measured by the partition coefficient (LogP), is 5.38 [1]. This value is significantly higher than that of the parent drug Carvedilol (LogP 3.8–4.19) [2] but lower than that of the saturated analog 6,7,8,9-Tetrahydro Carvedilol (LogP 7.71) . The benzyl substitution on the amine nitrogen increases lipophilicity relative to Carvedilol, while the saturation of the carbazole ring partially counteracts this effect compared to the fully aromatic N-Benzyl Carvedilol (LogP not directly available but predicted to be >5.38).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 5.38 (XLogP3) / 5.38 (computed) |
| Comparator Or Baseline | Carvedilol: LogP 3.8–4.19; 6,7,8,9-Tetrahydro Carvedilol: LogP 7.71 |
| Quantified Difference | Target is 1.2–1.6 LogP units higher than Carvedilol and 2.33 LogP units lower than 6,7,8,9-Tetrahydro Carvedilol |
| Conditions | Computed partition coefficients (XLogP3) based on molecular structure; experimental conditions not reported |
Why This Matters
This intermediate lipophilicity directly influences reversed-phase HPLC retention times, requiring specific mobile phase compositions for adequate resolution from other Carvedilol-related substances, and may affect membrane permeability in biological assays.
- [1] Kuujia.com. Cas no 1329616-22-9 (N-Benzyl 6,7,8,9-Tetrahydro Carvedilol). Computed Properties: XLogP3 = 5.8, LogP = 5.37620. https://www.kuujia.com/cas-1329616-22-9.html View Source
- [2] SIELC Technologies. Carvedilol. LogP = 4.19. https://sielc.com/carvedilol View Source
